molecular formula C10H13NOS B8637608 (E)-N-Methyl-1-{3-[(methylsulfanyl)methoxy]phenyl}methanimine CAS No. 828242-89-3

(E)-N-Methyl-1-{3-[(methylsulfanyl)methoxy]phenyl}methanimine

Cat. No. B8637608
M. Wt: 195.28 g/mol
InChI Key: QGXYEQHROJIUOF-UHFFFAOYSA-N
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Patent
US07244738B2

Procedure details

3-Methylsulfanylmethoxy-benzaldehyde from step 1 (3.309 g, 18.16 mmol) was dissolved in EtOH (9 mL). MeNH2 (2.55 mL, 40% in H2O) was added and the mixture was heated to 40° C. for 30 min. Upon cooling, the mixture was concentrated in vacuo. The aqueous residue was diluted with isopropanol and then concentrated in vacuo. This was repeated twice more giving 3.55 g (quant) of a pale yellow oil.
Quantity
3.309 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
2.55 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH2:3][O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=O.[CH3:13][NH2:14]>CCO>[CH3:13][N:14]=[CH:8][C:7]1[CH:10]=[CH:11][CH:12]=[C:5]([O:4][CH2:3][S:2][CH3:1])[CH:6]=1

Inputs

Step One
Name
Quantity
3.309 g
Type
reactant
Smiles
CSCOC=1C=C(C=O)C=CC1
Name
Quantity
9 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
2.55 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The aqueous residue was diluted with isopropanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
This was repeated twice more giving 3.55 g (quant) of a pale yellow oil

Outcomes

Product
Name
Type
Smiles
CN=CC1=CC(=CC=C1)OCSC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.